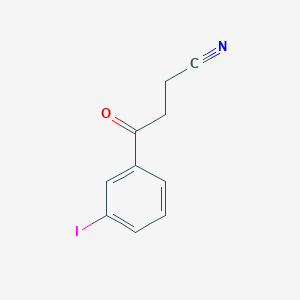

4-(3-Iodophenyl)-4-oxobutyronitrile

Description

Properties

IUPAC Name |

4-(3-iodophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDLTRSGREVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642248 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-92-5 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Iodophenyl 4 Oxobutyronitrile

Established Synthetic Routes and Mechanistic Considerations

Established synthetic pathways to 4-(3-Iodophenyl)-4-oxobutyronitrile often involve the use of readily available 3-iodophenyl precursors, conjugate addition reactions, or well-defined multi-step strategies. These methods are foundational in organic synthesis and provide reliable, albeit sometimes lengthy, routes to the target compound.

Approaches Utilizing 3-Iodophenyl Precursors

A common and direct approach to the synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile involves the use of a starting material that already contains the 3-iodophenyl moiety. One such precursor is 3-iodoacetophenone. The synthesis can proceed via a multi-step sequence, beginning with the reaction of 3-iodoacetophenone with a suitable reagent to introduce the remaining carbon atoms of the butyronitrile chain.

Another plausible route is the Friedel-Crafts acylation of iodobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.org This reaction introduces a 3-carboxypropanoyl group onto the iodobenzene ring. The resulting carboxylic acid can then be converted to the target nitrile through standard functional group transformations, such as conversion to the corresponding amide followed by dehydration. The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion intermediate, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. stackexchange.com

A further example of utilizing a 3-iodophenyl precursor is the reaction of 3-iodobenzyl bromide with a cyanide salt, such as potassium cyanide, to form 3-iodophenylacetonitrile. This intermediate can then be further elaborated to introduce the oxo functionality at the appropriate position.

| Precursor | Reagents | Key Intermediate |

| 3-Iodoacetophenone | 1. Reagent for chain extension 2. Cyanide source | Varies depending on the specific route |

| Iodobenzene | 1. Succinic anhydride, AlCl₃ 2. SOCl₂, then NH₃ 3. Dehydrating agent (e.g., P₂O₅) | 4-(3-Iodophenyl)-4-oxobutanoic acid |

| 3-Iodobenzyl bromide | KCN | 3-Iodophenylacetonitrile |

Conjugate Addition Reactions and Nitrile Incorporation

Conjugate addition, or Michael addition, presents a powerful tool for the formation of the carbon skeleton of 4-(3-Iodophenyl)-4-oxobutyronitrile. nsf.govnih.govbuchler-gmbh.commdpi.com This approach typically involves the reaction of a Michael acceptor, such as a 3-iodochalcone derivative (an α,β-unsaturated ketone), with a nucleophilic cyanide source. The cyanide ion adds to the β-position of the unsaturated system, leading to the formation of a β-ketonitrile. mdpi.comrsc.orgorganic-chemistry.orgresearchgate.net

The reaction can be catalyzed by a base, which deprotonates a cyanide source like hydrogen cyanide or trimethylsilyl cyanide to generate the active nucleophile. The choice of cyanide source and reaction conditions is crucial to avoid side reactions and ensure high yields of the desired 1,4-adduct. researchgate.net For instance, the use of CO₂ has been shown to facilitate the 1,4-conjugate cyanide addition to chalcones by mitigating side reactions. mdpi.com

| Michael Acceptor | Cyanide Source | Catalyst/Conditions | Product |

| 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one | Trimethylsilyl cyanide (TMSCN) | Lewis acid or base | 4-(3-Iodophenyl)-4-oxo-2-phenylbutanenitrile |

| 1-(3-Iodophenyl)prop-2-en-1-one | Potassium cyanide (KCN) | Phase-transfer catalyst | 4-(3-Iodophenyl)-4-oxobutyronitrile |

Multistep Synthesis Strategies

Multistep syntheses provide a high degree of control over the construction of complex molecules like 4-(3-Iodophenyl)-4-oxobutyronitrile. These strategies often involve the sequential formation of key bonds and functional group interconversions. syrris.jp A representative multi-step synthesis could commence with the preparation of 3-iodobenzoyl chloride from 3-iodobenzoic acid. researchgate.net This acid chloride can then be reacted with a suitable C3 synthon, such as the enolate of acetonitrile or a related derivative, to construct the 4-oxo-butyronitrile backbone.

Flow chemistry offers a modern approach to multi-step synthesis, enabling the telescoping of several reaction steps into a continuous sequence. syrris.jp This methodology can significantly reduce reaction times and improve yields by minimizing manual handling and purification of intermediates.

A hypothetical multi-step synthesis is outlined below:

Preparation of 3-Iodobenzoyl Chloride: 3-Iodobenzoic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride.

Acylation: The resulting 3-iodobenzoyl chloride is reacted with a nucleophilic source of the propanenitrile fragment. A potential route involves the acylation of the anion of acetonitrile, which can be generated using a strong base. nih.gov

Work-up and Purification: The reaction mixture is quenched and the desired product, 4-(3-Iodophenyl)-4-oxobutyronitrile, is isolated and purified using standard techniques such as chromatography.

Emerging and Eco-Conscious Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These emerging protocols often employ catalysis and alternative energy sources to minimize waste and improve reaction metrics.

Catalytic Transformations for C-C Bond Formation

Catalytic methods, particularly those employing transition metals like palladium, offer efficient pathways for the construction of the C-C bonds in 4-(3-Iodophenyl)-4-oxobutyronitrile. nih.govnih.govrsc.orgresearchgate.netexaly.com For instance, a palladium-catalyzed coupling reaction could be envisioned between a 3-iodophenyl derivative and a suitable three-carbon coupling partner containing a nitrile group.

An example of such a transformation is the palladium-catalyzed acylation of a C-H bond with a nitrile. While direct application to the synthesis of the target molecule may require specific substrate design, the principle of using a catalyst to facilitate the formation of the key keto-nitrile structure is a promising avenue for research.

| Catalytic System | Reactant 1 | Reactant 2 | Reaction Type |

| Palladium(II) acetate/2,2'-bipyridine | 3-Iodoindole | Acetonitrile | C-H Acylation |

| Nickel(0)/Gadolinium triflate | 3-Iodochalcone | Trimethylsilyl cyanide | Conjugate Addition |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. anton-paar.comijnrd.orgmtak.hu The use of microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved product purity. nih.gov This is due to the efficient and rapid heating of the reaction mixture through dielectric heating. anton-paar.com

The synthesis of β-ketonitriles and related compounds has been shown to benefit from microwave assistance. asianpubs.orgnih.govscielo.org.mx For example, the condensation reactions and cyclization steps involved in some of the established routes could be significantly enhanced under microwave conditions. A microwave-assisted approach would likely involve heating a mixture of the reactants and a suitable catalyst in a sealed vessel, allowing for precise temperature and pressure control. This can lead to a more energy-efficient and time-saving synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile. researchgate.net

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of Microwave |

| Condensation | Several hours at reflux | 5-30 minutes at elevated temperature | Reduced reaction time, higher yield, cleaner reaction profile |

| Cyclization | 12-24 hours at high temperature | 10-60 minutes | Faster reaction, potential for solvent-free conditions |

Sustainable Chemistry Principles in Synthetic Design

The synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile, while not extensively detailed in dedicated literature, can be strategically designed by applying established chemical transformations. A conventional and logical approach involves a two-step process: a Friedel-Crafts acylation followed by a nucleophilic substitution to introduce the nitrile functionality. However, in line with modern chemical manufacturing standards, it is imperative to evaluate and integrate principles of sustainable or "green" chemistry to minimize environmental impact and enhance process efficiency. This involves a critical assessment of reagents, catalysts, solvents, and energy consumption in the proposed synthetic pathway.

A plausible conventional synthesis can be outlined as follows:

Step 1: Friedel-Crafts Acylation. The synthesis would initiate with the Friedel-Crafts acylation of iodobenzene with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), to produce 4-chloro-1-(3-iodophenyl)butan-1-one.

Step 2: Nucleophilic Cyanation. The second step involves the conversion of the resulting haloalkane to the target nitrile. This is a classic nucleophilic substitution reaction where the chlorine atom is displaced by a cyanide ion, typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), to yield 4-(3-Iodophenyl)-4-oxobutyronitrile.

The following table outlines the key components of this conventional synthetic approach.

Table 1: Proposed Conventional Synthetic Route for 4-(3-Iodophenyl)-4-oxobutyronitrile

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Iodobenzene, 4-Chlorobutyryl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) |

While effective, this conventional route presents several challenges from a green chemistry perspective. The use of stoichiometric AlCl₃ in the Friedel-Crafts acylation step generates a large amount of acidic aqueous waste during workup, and the chlorinated solvents often employed are environmentally hazardous. rsc.orgarkat-usa.org Similarly, the use of highly toxic alkali metal cyanides in the second step poses significant safety and environmental risks. researchgate.netnih.gov

In response to these drawbacks, the principles of sustainable chemistry guide the redesign of this synthesis towards a more environmentally benign process. The focus lies on replacing hazardous substances, using catalytic instead of stoichiometric reagents, minimizing waste, and improving atom economy.

For the Friedel-Crafts acylation step, a significant green improvement is the replacement of homogeneous Lewis acids like AlCl₃ with solid, reusable acid catalysts. routledge.com Heterogeneous catalysts such as zeolites, clays, sulfated zirconia, and silica-supported sulfonic acids offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. rsc.orgarkat-usa.orgroutledge.com This minimizes the problematic and wasteful aqueous workup associated with traditional methods. rsc.org Furthermore, methanesulfonic anhydride has been identified as a metal- and halogen-free promoter for Friedel-Crafts acylations, offering a pathway with minimal and non-metallic waste. organic-chemistry.orgacs.org

For the cyanation step, the primary sustainability goal is to replace highly toxic cyanide sources. nih.gov Potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic and more stable cyanide source, has emerged as a viable green alternative. researchgate.netrsc.orgorganic-chemistry.org The transition to catalytic methods, often employing palladium or copper, further enhances the sustainability of this transformation by reducing the amount of reagents required. rsc.orgwikipedia.org Research into photoredox catalysis also presents an eco-friendly approach, utilizing light as a clean energy source to drive the reaction. researchgate.net

The table below summarizes potential sustainable alternatives for the synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile, contrasting them with the conventional methods.

Table 2: Sustainable Alternatives in the Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile

| Step | Conventional Method | Sustainable Alternative | Green Chemistry Advantage |

|---|---|---|---|

| 1. Acylation | Stoichiometric AlCl₃ catalyst | Heterogeneous solid acid catalysts (e.g., Sulfated Zirconia, Zeolites) rsc.orgroutledge.com | Catalyst is reusable, reduces corrosive waste, simplifies purification. |

| Metal-free promoters (e.g., Methanesulfonic anhydride) organic-chemistry.orgacs.org | Avoids metal contamination and halogenated waste. | ||

| Halogenated solvents (e.g., CH₂Cl₂) | Solvent-free conditions or greener solvents (e.g., anisole used as both reactant and solvent) | Reduces volatile organic compound (VOC) emissions and solvent waste. | |

| 2. Cyanation | Toxic NaCN or KCN | Less toxic cyanide source (e.g., Potassium Ferrocyanide, K₄[Fe(CN)₆]) researchgate.netrsc.org | Significantly reduces toxicity and improves handling safety. |

| Stoichiometric reaction | Palladium or Copper-catalyzed reactions rsc.orgwikipedia.org | Reduces reagent loading and improves reaction efficiency. |

By integrating these sustainable principles into the synthetic design, the production of 4-(3-Iodophenyl)-4-oxobutyronitrile can be shifted towards a process that is not only chemically efficient but also aligns with modern standards of environmental responsibility and safety.

Chemical Reactivity and Transformation of 4 3 Iodophenyl 4 Oxobutyronitrile

Reactions at the Carbonyl Group

The ketone functionality is a key site for a variety of chemical reactions, including nucleophilic additions, condensation reactions, and functionalization at the adjacent α-carbon.

The electrophilic carbon of the carbonyl group in 4-(3-Iodophenyl)-4-oxobutyronitrile is susceptible to attack by various nucleophiles. For instance, it can undergo reduction with hydride reagents such as sodium borohydride to yield the corresponding secondary alcohol, 4-(3-iodophenyl)-4-hydroxybutyronitrile. It is important to select a reducing agent that does not simultaneously reduce the nitrile group. While powerful reducing agents like lithium aluminum hydride would reduce both the ketone and the nitrile, milder reagents can offer selectivity.

Condensation reactions with amines and their derivatives can lead to the formation of imines or related compounds. For example, reaction with a primary amine in the presence of an acid catalyst would be expected to form the corresponding N-substituted imine. Similarly, condensation with hydroxylamine would yield an oxime, and reaction with hydrazine (B178648) or its derivatives would produce a hydrazone.

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, is another potential transformation. In the presence of a weak base, 4-(3-Iodophenyl)-4-oxobutyronitrile could react with compounds like malononitrile or ethyl cyanoacetate at the α-position to the nitrile, although reactions at the methylene group adjacent to the ketone are more common.

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, yielding 4-(3-iodophenyl)-4-methylidenebutyronitrile. The choice of ylide determines the nature of the resulting alkene.

A summary of potential nucleophilic addition and condensation reactions at the carbonyl group is presented in Table 1.

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(3-Iodophenyl)-4-hydroxybutyronitrile |

| Imine Formation | Primary Amine (R-NH₂) | N-substituted imine of 4-(3-Iodophenyl)-4-oxobutyronitrile |

| Knoevenagel Condensation | Malononitrile | Product of condensation at the α-carbon |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene derivative of 4-(3-Iodophenyl)-4-oxobutyronitrile |

The methylene group adjacent to the carbonyl (the α-position) is activated and can be functionalized through various reactions. Under acidic or basic conditions, an enol or enolate can form, which can then react with electrophiles.

α-Halogenation: In the presence of an acid catalyst and a halogen such as bromine (Br₂), selective monohalogenation at the α-position can be achieved to yield 2-bromo-4-(3-iodophenyl)-4-oxobutyronitrile libretexts.orglibretexts.org. Under basic conditions, polyhalogenation is often observed due to the increased acidity of the remaining α-protons after the first halogenation libretexts.orglibretexts.org.

α-Alkylation: The α-protons can also be removed by a strong base to form an enolate, which can then be alkylated with an alkyl halide. This reaction introduces an alkyl group at the carbon adjacent to the carbonyl. The choice of base and reaction conditions is crucial to avoid side reactions, such as self-condensation. Copper-catalyzed α-alkylation of related aryl acetonitriles with benzyl alcohols has been reported, suggesting a potential route for functionalization nih.gov.

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, and it can also participate in the formation of heterocyclic systems.

The partial hydrolysis of the nitrile group in 4-(3-Iodophenyl)-4-oxobutyronitrile under controlled acidic or basic conditions can yield the corresponding amide, 4-(3-iodophenyl)-4-oxobutanamide. For example, treatment with a mixture of hydrochloric and acetic acids can facilitate this transformation. The extent of hydrolysis can often be controlled by the reaction time and temperature, with prolonged reaction times or harsher conditions leading to the formation of the carboxylic acid, 4-(3-iodophenyl)-4-oxobutanoic acid.

The nitrile group can act as an electrophile and participate in cyclization reactions. In a particularly relevant example, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles nih.gov. This reaction proceeds via an intramolecular nucleophilic attack of the amino group onto the ketone, followed by further transformations. While 4-(3-Iodophenyl)-4-oxobutyronitrile lacks the ortho-amino group for this specific cyclization, this example highlights the potential for intramolecular reactions involving the nitrile group if a suitable nucleophile is present on the aromatic ring or the alkyl chain.

Transformations Involving the Butyronitrile Alkyl Chain

The butyronitrile alkyl chain possesses two methylene groups that can potentially be involved in chemical transformations, although they are generally less reactive than the α-position to the carbonyl group. However, under certain conditions, such as radical reactions, functionalization of the alkyl chain may be possible.

Selective reduction of the ketone to a methylene group, for instance via a Clemmensen or Wolff-Kishner reduction, would transform the butyronitrile into 4-(3-iodophenyl)butanenitrile, thereby modifying the alkyl chain by removing the carbonyl functionality. Care must be taken as the conditions for these reductions can sometimes affect other functional groups.

Enolization and Tautomeric Equilibrium Studies

Like other β-ketonitriles, 4-(3-Iodophenyl)-4-oxobutyronitrile is capable of existing in a tautomeric equilibrium between its keto and enol forms. The presence of the electron-withdrawing nitrile group adjacent to the methylene bridge enhances the acidity of the α-protons, facilitating their removal and the subsequent formation of an enolate intermediate, which can then be protonated to yield the enol tautomer.

The position of this equilibrium is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. In non-polar solvents, the keto form is generally favored. Conversely, polar aprotic solvents can stabilize the enol form through hydrogen bonding. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium, with the chemical shifts of the methylene and vinyl protons providing insight into the relative proportions of the keto and enol forms. While specific studies on 4-(3-Iodophenyl)-4-oxobutyronitrile are not extensively documented, research on analogous β-ketonitriles indicates that the equilibrium typically lies in favor of the keto tautomer under standard conditions.

Table 1: Tautomeric Forms of 4-(3-Iodophenyl)-4-oxobutyronitrile

| Tautomer | Structure | Key Features |

| Keto Form |  | Predominant form, characterized by a carbonyl (C=O) group and a methylene (-CH2-) bridge. |

| Enol Form |  | Characterized by a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). |

Note: The images are representative structures and not based on specific experimental data for this compound.

Selective Functionalization of Methylene Centers

The methylene group situated between the carbonyl and nitrile functionalities is highly activated, rendering it susceptible to a variety of chemical modifications. The acidic nature of the protons on this carbon allows for its deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in a range of carbon-carbon bond-forming reactions.

Alkylation: The enolate of 4-(3-Iodophenyl)-4-oxobutyronitrile can be readily alkylated at the α-carbon using various alkyl halides. This reaction is a fundamental method for introducing alkyl substituents at this position, leading to a diverse array of substituted β-ketonitriles. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Michael Addition: As a soft nucleophile, the enolate of 4-(3-Iodophenyl)-4-oxobutyronitrile can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael reaction. libretexts.orgwikipedia.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. A variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles, can be employed. libretexts.orglibretexts.org

Knoevenagel Condensation: The active methylene group can also participate in Knoevenagel condensations with aldehydes and ketones. organic-chemistry.orgmdpi.com This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. mdpi.com The Knoevenagel condensation is a versatile method for the synthesis of substituted alkenes and has been widely applied in the preparation of various heterocyclic compounds. rsc.org

Reactions of the Iodophenyl Substituent

The iodophenyl moiety of 4-(3-Iodophenyl)-4-oxobutyronitrile provides a reactive handle for a multitude of transformations, primarily leveraging the carbon-iodine bond for cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

The carbon-iodine bond is particularly susceptible to oxidative addition to low-valent palladium species, making 4-(3-Iodophenyl)-4-oxobutyronitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edu The Suzuki-Miyaura coupling is widely used for the formation of biaryl structures and can be applied to introduce a wide range of aryl and vinyl substituents at the 3-position of the phenyl ring.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the vinylic position, leading to substituted styrenyl derivatives of the parent molecule.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgchemeurope.com The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and their derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

| Suzuki-Miyaura | Organoboron Reagent | C-C (Aryl-Aryl) | Pd(PPh₃)₄ / K₂CO₃ |

| Heck-Mizoroki | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ / Et₃N |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd₂(dba)₃ / NaOtBu |

Note: The listed catalysts and bases are representative examples and the optimal conditions may vary.

Halogen Exchange Reactions

The iodo-substituent on the phenyl ring can be replaced by other halogens through halogen exchange reactions. The most common of these is the Finkelstein reaction, which typically involves the treatment of an organoiodide with an excess of a metal halide salt. For aromatic iodides, this transformation can be more challenging than for their alkyl counterparts.

However, copper-catalyzed methods have been developed to facilitate the conversion of aryl iodides to aryl bromides or chlorides. organic-chemistry.orgmdpi.comnih.gov These reactions, often referred to as aromatic Finkelstein reactions, typically employ a copper(I) catalyst in the presence of a suitable ligand and a halide source. This allows for the strategic modification of the halogen substituent, which can be useful for tuning the reactivity of the molecule in subsequent transformations. For instance, converting the highly reactive iodide to a less reactive bromide can be advantageous in multi-step synthetic sequences.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of 4-(3-Iodophenyl)-4-oxobutyronitrile is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the iodo group and the 4-oxobutyronitrile group.

The iodo substituent is a deactivating group but is ortho-, para-directing. This is due to a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect. The 4-oxobutyronitrile group, containing a carbonyl functionality directly attached to the aromatic ring, is a meta-directing and deactivating group due to its strong electron-withdrawing inductive and resonance effects.

When both an ortho-, para-directing and a meta-directing group are present on a benzene ring, their directing effects are additive. In the case of 4-(3-Iodophenyl)-4-oxobutyronitrile, the iodo group is at the 3-position relative to the 4-oxobutyronitrile substituent. Therefore, the positions ortho and para to the iodo group are the 2-, 4-, and 6-positions. The position meta to the 4-oxobutyronitrile group is the 5-position. The combined directing effects would therefore favor substitution at the 2-, 4-, and 6-positions. However, steric hindrance may play a role in determining the final product distribution. For instance, substitution at the 2- and 6-positions, which are ortho to both existing substituents, may be sterically hindered.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen in the presence of a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). libretexts.org The specific conditions required for these reactions on 4-(3-Iodophenyl)-4-oxobutyronitrile would need to be determined experimentally, taking into account the deactivating nature of both substituents.

Design and Synthesis of Derivatives and Analogues

Structural Modifications on the Aromatic Ring

Varying Halogen Substitution Patterns

The substitution of the iodine atom with other halogens (fluorine, chlorine, and bromine) at the meta-position of the phenyl ring can be achieved through established synthetic methodologies. For instance, the condensation of a corresponding 3-haloacetophenone with acetonitrile in the presence of a suitable base like sodium ethoxide or sodium amide represents a common route. Furthermore, the introduction of halogens at other positions on the aromatic ring (ortho- and para-) would yield a series of regioisomers. This systematic variation allows for a fine-tuning of the molecule's lipophilicity and electronic properties, which can be crucial for various applications.

A general synthetic approach to 4-(3-halophenyl)-4-oxobutyronitrile derivatives can be envisioned starting from the appropriately substituted 3-haloacetophenone.

| Derivative | R |

| 4-(3-Fluorophenyl)-4-oxobutyronitrile | F |

| 4-(3-Chlorophenyl)-4-oxobutyronitrile | Cl |

| 4-(3-Bromophenyl)-4-oxobutyronitrile | Br |

| 4-(3-Iodophenyl)-4-oxobutyronitrile | I |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the aromatic ring can be further modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Standard electrophilic aromatic substitution reactions on a precursor like 4-phenyl-4-oxobutyronitrile, or the use of pre-functionalized benzoyl chlorides in a Friedel-Crafts acylation followed by reaction with acetonitrile, can be employed.

Electron-Donating Groups: Alkyl, alkoxy (e.g., methoxy, ethoxy), and amino groups can be introduced to increase the electron density of the aromatic ring. For example, the synthesis of a 4-(3-iodo-4-methoxyphenyl)-4-oxobutyronitrile derivative would involve starting with a suitably substituted acetophenone.

Electron-Withdrawing Groups: Groups such as nitro, cyano, and trifluoromethyl can be installed to decrease the ring's electron density. These modifications can significantly impact the reactivity of the carbonyl group and the acidity of the α-protons in the β-ketonitrile chain.

| Substituent Type | Example Group | Position on Phenyl Ring |

| Electron-Donating | Methoxy (-OCH3) | ortho, meta, para |

| Electron-Donating | Methyl (-CH3) | ortho, meta, para |

| Electron-Withdrawing | Nitro (-NO2) | ortho, meta, para |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | ortho, meta, para |

Variations in the β-Ketonitrile Chain Structure

Modification of the four-carbon β-ketonitrile chain provides another avenue for creating structural diversity, allowing for changes in chain length, branching, and the incorporation of different atoms.

Homologues and Branched Derivatives

The synthesis of homologues, such as 5-(3-iodophenyl)-5-oxopentanenitrile, can be achieved by using a longer chain nitrile in the initial condensation reaction. For instance, reacting 3-iodobenzoyl chloride with the anion of propionitrile would yield the corresponding pentanenitrile derivative.

Introducing branching, particularly at the α-position to the nitrile group, can be accomplished through alkylation reactions. The methylene (B1212753) group between the carbonyl and nitrile is acidic and can be deprotonated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a carbanion, which can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl substituent. This approach allows for the synthesis of a variety of α-substituted derivatives.

| Modification | Example Structure |

| Homologue | 5-(3-Iodophenyl)-5-oxopentanenitrile |

| Branched Derivative (α-methylation) | 2-Methyl-4-(3-iodophenyl)-4-oxobutyronitrile |

| Branched Derivative (α-ethylation) | 2-Ethyl-4-(3-iodophenyl)-4-oxobutyronitrile |

Incorporation of Heteroatoms within the Chain

The introduction of heteroatoms such as oxygen or sulfur into the β-ketonitrile chain can lead to the formation of ether or thioether linkages. For example, a synthetic route could involve the reaction of a 3-iodophenacyl halide with a protected cyanohydrin, followed by deprotection and oxidation to yield a derivative with an oxygen atom in the chain. While synthetically challenging, such modifications would significantly alter the polarity and conformational flexibility of the molecule.

Cyclization and Heterocyclic Annulation Reactions

The inherent reactivity of the β-ketonitrile moiety makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions. The presence of both a ketone and a nitrile group in a 1,3-relationship allows for reactions with a variety of dinucleophiles to form five- or six-membered rings.

For instance, β-ketonitriles are known to react with hydrazine (B178648) and its derivatives to form pyrazoles. The reaction of 4-(3-iodophenyl)-4-oxobutyronitrile with hydrazine hydrate would be expected to yield a 5-(3-iodobenzyl)-1H-pyrazol-3-amine. Similarly, reaction with hydroxylamine could lead to the formation of isoxazole derivatives.

Furthermore, intramolecular cyclization reactions can be envisioned, particularly if a suitable functional group is present on the aromatic ring. For example, a derivative containing an ortho-amino group on the phenyl ring could undergo an intramolecular condensation to form a quinoline or related heterocyclic system. Research on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has demonstrated the feasibility of such intramolecular transformations to yield complex heterocyclic structures. mdpi.com These types of reactions open up a vast chemical space for the generation of novel, polycyclic compounds derived from the 4-(3-iodophenyl)-4-oxobutyronitrile scaffold.

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Guanidine | Pyrimidine (B1678525) |

| Malononitrile (with a base) | Pyridine |

Synthesis of Fused Ring Systems

The core structure of 4-(3-Iodophenyl)-4-oxobutyronitrile serves as a valuable starting point for the synthesis of fused heterocyclic ring systems. The reactivity of the β-aroylpropionitrile moiety can be harnessed to construct bicyclic and polycyclic structures. One general strategy involves the initial formation of a heterocyclic ring using the keto-nitrile functionality, followed by an intramolecular cyclization reaction involving the phenyl ring.

For instance, related aryl ketone precursors can be used to generate key reactive intermediates like vinylidene ortho-quinone methides. These intermediates can then undergo cycloaddition reactions to form fused ring systems. In one such approach, the reaction of pyridinium 1,4-zwitterionic thiolates with ortho-alkynyl aromatic phenols leads to the formation of aryl-fused 1,4-oxathiepines in good to excellent yields under mild conditions rsc.org. This type of (3+4) cycloaddition demonstrates a powerful method for building seven-membered fused rings, a scaffold of interest in medicinal chemistry. While not directly starting from 4-(3-Iodophenyl)-4-oxobutyronitrile, the principles of using an aryl ketone derivative to access complex fused systems are clearly established.

Formation of Imidazole and Thiazole Derivatives

The 1,3-relationship between the ketone and the nitrile in 4-(3-Iodophenyl)-4-oxobutyronitrile makes it an adaptable precursor for five-membered heterocycles like imidazoles and thiazoles. These rings are prevalent in many biologically active compounds dergipark.org.trasianpubs.orgnih.gov.

Imidazole Synthesis: The synthesis of imidazole derivatives often involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or variations thereof. The 4-oxo-butyronitrile structure can be modified to fit this synthetic scheme. For example, the methylene group adjacent to the ketone (C3) can be functionalized. A common approach for synthesizing 1,4-disubstituted imidazoles involves the reaction of α-amino ketones with reagents like potassium thiocyanate or sodium cyanate nih.gov. To utilize 4-(3-Iodophenyl)-4-oxobutyronitrile, it could first be converted to an α-haloketone by bromination at the C3 position. This intermediate can then react with an amine to form an α-amino ketone, which is a direct precursor for cyclization into an imidazol-2-one or imidazole-2-thione nih.gov.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide nih.govekb.eg. As with imidazole synthesis, 4-(3-Iodophenyl)-4-oxobutyronitrile can be readily converted to the required α-haloketone intermediate. This intermediate, 3-bromo-4-(3-iodophenyl)-4-oxobutyronitrile, can then be reacted with various thioamides (e.g., thiourea, substituted thioureas) to yield a diverse range of 2-aminothiazole derivatives ekb.egmdpi.com. The resulting thiazoles would bear the 3-iodophenyl and cyanomethyl substituents at positions 4 and 5 of the thiazole ring, respectively, providing a scaffold for further functionalization.

The following table summarizes common synthetic pathways for these heterocycles that could be adapted for derivatives of 4-(3-Iodophenyl)-4-oxobutyronitrile.

| Heterocycle | General Method | Required Intermediate from Parent Compound | Key Reagents |

| Imidazole | Radziszewski/Marckwald Synthesis | α-haloketone, α-amino ketone | Thioamides, Amines, Cyanates |

| Thiazole | Hantzsch Synthesis | α-haloketone | Thiourea, Substituted Thioamides |

Precursors for Mesoionic Compounds (e.g., Sydnone Methides)

Mesoionic compounds are dipolar, five- or six-membered heterocyclic compounds in which both positive and negative charges are delocalized. Sydnones, a class of mesoionic 1,2,3-oxadiazoles, are of significant interest due to their unique electronic structure and biological activities researchgate.netscilit.com. They can serve as precursors for even more reactive mesoionic species like sydnone methides.

Sydnone methides are a class of mesoionic compounds with an exocyclic carbon substituent at the 5-position of the 1,2,3-oxadiazolium ring researchgate.netresearchgate.net. Their synthesis often begins with an N-aryl sydnone nih.gov. The 3-iodophenyl group of 4-(3-Iodophenyl)-4-oxobutyronitrile can be traced back to 3-iodoaniline. A plausible synthetic route to a relevant sydnone would involve the N-nitrosation of an N-(3-iodophenyl)glycine derivative, followed by cyclization with an acid anhydride.

Once the N-(3-iodophenyl)sydnone is formed, it can be activated to generate a sydnone methide. A reliable method involves treating the sydnone with trifluoromethanesulfonic anhydride (Tf₂O) to form a highly reactive sydnone 5-triflate intermediate nih.gov. This intermediate is then trapped in situ with a carbanion, such as one generated from malononitrile or methyl 2-cyanoacetate, to yield the stable sydnone methide nih.govd-nb.info. The resulting compound would be a highly polarized molecule, useful in cycloaddition reactions or as a precursor for generating anionic N-heterocyclic carbenes researchgate.netnih.gov.

Isosteric Replacement Strategies in Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing functional groups with others that have similar physical or chemical properties. This approach aims to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity nih.govufrj.brnih.gov. The concept can be divided into classical bioisosteres (atoms or groups with similar size and electronic configuration) and non-classical bioisosteres (structurally distinct groups that produce similar biological effects) drughunter.com.

4-(3-Iodophenyl)-4-oxobutyronitrile presents several opportunities for isosteric and bioisosteric modifications to fine-tune its properties.

Iodo Group: The iodine atom on the phenyl ring is a key feature. As a classical bioisostere, it can be replaced by other halogens (F, Cl, Br) to modulate lipophilicity and electronic character. Non-classical replacements could include groups like -CF₃, -CN, or even small alkyl groups, which can alter metabolic stability and receptor interactions.

Nitrile Group: The nitrile group is a versatile functional group that can be replaced by a variety of bioisosteres. A common replacement is a carboxylic acid or ester group, which can introduce a hydrogen bond donor/acceptor site. Other important non-classical bioisosteres for the nitrile group include five-membered heterocyclic rings like tetrazole or oxadiazole. These rings can mimic the steric and electronic properties of the nitrile or a carboxylate group while often improving metabolic stability and pharmacokinetic profiles nih.gov.

Ketone Carbonyl: The ketone group is a polar hydrogen bond acceptor. It can be replaced with other groups that have similar properties, such as an oxime (=N-OH), which introduces a hydrogen bond donor, or a sulfone (-SO₂-). Reductive amination could convert it to an amine, introducing a basic center. Complete removal or replacement with a methylene (-CH₂-) group would drastically reduce polarity and alter the molecule's conformation.

Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene (B33073), or pyrazole rings. This strategy, sometimes called "scaffold hopping," can significantly alter the compound's properties, discover new interactions with a biological target, and secure new intellectual property nih.gov.

The following table details potential isosteric replacements for the key functional groups of 4-(3-Iodophenyl)-4-oxobutyronitrile.

| Original Group | Location | Potential Isosteric/Bioisosteric Replacements | Rationale for Replacement |

| Iodo (-I) | Phenyl Ring | -F, -Cl, -Br, -CF₃, -CN, -CH₃ | Modulate electronics, lipophilicity, size, and metabolic stability cambridgemedchemconsulting.com. |

| Ketone (C=O) | Butyryl Chain | Oxime (=N-OH), Methylene (-CH₂-), Sulfone (-SO₂-), Amine (-NHR) | Alter polarity, hydrogen bonding capacity, and molecular geometry. |

| Nitrile (-C≡N) | Butyryl Chain | Carboxylic acid (-COOH), Ester (-COOR), Amide (-CONH₂), Tetrazole, Oxadiazole | Introduce hydrogen bonding sites, improve metabolic stability, mimic charge distribution nih.govdrughunter.com. |

| Phenyl Ring | Core Scaffold | Pyridine, Thiophene, Pyrazole, Naphthalene | Modify core geometry, solubility, and target interactions; explore new chemical space nih.gov. |

These strategic replacements are crucial for the iterative process of lead optimization in drug discovery, allowing chemists to systematically address deficiencies in a lead compound's profile ufrj.brctppc.orgspirochem.com.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, coupling constant (J), and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the proton environments.

For 4-(3-Iodophenyl)-4-oxobutyronitrile, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the iodophenyl ring and the aliphatic protons of the oxobutyronitrile chain. The aromatic region would show a complex splitting pattern due to the disubstitution on the benzene ring. The aliphatic portion is expected to show two triplet signals corresponding to the two methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Iodophenyl)-4-oxobutyronitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Singlet | 1H | Ar-H |

| ~8.00 | Doublet | 1H | Ar-H |

| ~7.90 | Doublet | 1H | Ar-H |

| ~7.30 | Triplet | 1H | Ar-H |

| ~3.40 | Triplet | 2H | -CO-CH₂- |

| ~2.80 | Triplet | 2H | -CH₂-CN |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly in experimental conditions.

Carbon NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum of 4-(3-Iodophenyl)-4-oxobutyronitrile is expected to show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Iodophenyl)-4-oxobutyronitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~138 | Ar-C |

| ~137 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~118 | CN |

| ~94 | Ar-C-I |

| ~38 | -CO-CH₂- |

| ~12 | -CH₂-CN |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly in experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To further confirm the structure of 4-(3-Iodophenyl)-4-oxobutyronitrile, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) could be employed. These techniques would provide unambiguous assignments of all proton and carbon signals by revealing correlations between them. For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. Variable temperature NMR studies could be used to investigate any conformational dynamics, although significant conformational flexibility is not expected for this relatively rigid molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 4-(3-Iodophenyl)-4-oxobutyronitrile (C₁₀H₈INO), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted HRMS Data for 4-(3-Iodophenyl)-4-oxobutyronitrile

| Ion | Calculated Mass (m/z) |

| [M+H]⁺ | 285.9723 |

| [M+Na]⁺ | 307.9542 |

Note: The calculated masses are for the most abundant isotopes of each element.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the stepwise process of chemical reactions involving 4-(3-Iodophenyl)-4-oxobutyronitrile is crucial for optimizing reaction conditions and developing new synthetic methodologies. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, general mechanisms for related 4-aryl-4-oxobutanenitriles provide a foundational understanding. A plausible general mechanism for the formation of such compounds involves the reaction of aromatic aldehydes with suitable Michael acceptors. mdpi.com

Detailed kinetic studies are essential to determine the rate-determining steps, reaction orders, and activation energies of chemical transformations. For reactions involving compounds structurally similar to 4-(3-Iodophenyl)-4-oxobutyronitrile, such as the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, a proposed mechanism involves several key steps. mdpi.com These include the formation of a catalyst, its addition to an aldehyde to form a Breslow intermediate, and the subsequent addition to a Michael acceptor. mdpi.com

While specific rate constants for 4-(3-Iodophenyl)-4-oxobutyronitrile are not available, a hypothetical kinetic study of a key transformation, such as enolate formation, would likely follow pseudo-first-order kinetics under conditions of excess base. The rate of such a reaction would be influenced by factors like the concentration of the base, the solvent polarity, and the temperature.

Table 1: Hypothetical Kinetic Parameters for a Key Transformation

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | 1.2 x 10-3 s-1 | Indicates the speed of the reaction at a given temperature. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Pre-exponential Factor (A) | 2.5 x 108 s-1 | Relates to the frequency of molecular collisions in the correct orientation. |

Note: The data in this table is illustrative and not based on experimental results for 4-(3-Iodophenyl)-4-oxobutyronitrile.

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction but are not present in the final products. libretexts.org Their identification and characterization are fundamental to understanding reaction pathways. In reactions involving 4-(3-Iodophenyl)-4-oxobutyronitrile, carbanions and enolates are expected to be key reactive intermediates.

Carbanions: A carbanion is an intermediate with a negative charge on a carbon atom. libretexts.org For the title compound, a carbanion could be formed by the deprotonation of the α-carbon to the nitrile group, although this is less likely than enolate formation due to the higher acidity of the α-protons to the carbonyl group.

Enolates: Enolates are formed by the removal of a proton from the α-carbon adjacent to the carbonyl group. masterorganicchemistry.com The resulting anion is stabilized by resonance, with the negative charge delocalized onto the more electronegative oxygen atom. masterorganicchemistry.com This delocalization makes enolates stable and versatile nucleophiles in organic synthesis. masterorganicchemistry.combyjus.com The formation of an enolate from 4-(3-Iodophenyl)-4-oxobutyronitrile would create a nucleophilic center at the α-carbon, which can then react with various electrophiles. youtube.com The geometry of the enolate can influence the stereochemical outcome of subsequent reactions. byjus.com

Table 2: Key Reactive Intermediates and Their Characteristics

| Intermediate | Formation | Key Structural Feature | Role in Reaction |

|---|---|---|---|

| Carbanion | Deprotonation of an α-carbon. | Trivalent carbon with a lone pair of electrons. | Potent nucleophile. |

| Enolate | Deprotonation of the α-carbon to the carbonyl group. masterorganicchemistry.com | Delocalized negative charge across the oxygen and α-carbon. masterorganicchemistry.com | Versatile nucleophile in C-C bond formation. youtube.com |

Applications and Advanced Research Directions

Role as Building Blocks in Complex Molecule Synthesis

The intrinsic reactivity of its functional groups makes 4-(3-Iodophenyl)-4-oxobutyronitrile a valuable intermediate in multi-step organic synthesis. The presence of the cyano (nitrile) and keto groups allows for a wide range of chemical transformations, while the carbon-iodine bond on the aromatic ring is a key site for cross-coupling reactions.

Precursors for Fine Chemicals and Specialty Organic Compounds

While direct commercial applications of 4-(3-Iodophenyl)-4-oxobutyronitrile itself are not widely documented, its structural motifs are integral to the synthesis of high-value fine chemicals, particularly within the pharmaceutical industry. Structurally related iodophenyl ketone derivatives serve as crucial intermediates in the production of complex active pharmaceutical ingredients (APIs). For instance, compounds like 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid and tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoic acid are documented key intermediates in the synthesis of Alectinib, a targeted therapy for a specific type of non-small cell lung cancer. pharmaffiliates.comgoogle.com

The nitrile group is a particularly versatile functional group in medicinal chemistry, appearing in over 60 approved small-molecule drugs. nih.gov It can be strategically employed to improve the pharmacokinetic profile of a drug candidate or to act as an electrophilic warhead for covalent inhibitors. nih.gov Furthermore, the nitrile can be readily converted into other essential functional groups, expanding its synthetic utility. acs.orglibretexts.org

Table 1: Synthetic Transformations of the Nitrile Group

| Reagent/Condition | Product Functional Group | Reference |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | libretexts.org |

| LiAlH₄ (Lithium aluminum hydride) | Primary Amine | libretexts.org |

| DIBAL-H (Diisobutylaluminium hydride) | Aldehyde | libretexts.org |

| Grignard/Organolithium Reagents | Ketone | libretexts.org |

The iodophenyl moiety is significant for its role in carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the precise assembly of complex molecular frameworks from simpler precursors. The carbon-iodine bond is the most reactive of the haloarenes (I > Br > Cl) in these transformations, making iodinated intermediates like 4-(3-Iodophenyl)-4-oxobutyronitrile highly valuable for creating bi-aryl structures or introducing further molecular complexity.

Intermediate in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and materials science. The dual functionality of the keto-nitrile structure in 4-(3-Iodophenyl)-4-oxobutyronitrile makes it an ideal starting material for constructing a variety of heterocyclic rings. The ketone and the adjacent methylene (B1212753) group, along with the terminal nitrile, can participate in cyclization and condensation reactions with various reagents to form five- or six-membered heterocycles.

For example, γ-keto-nitriles are known precursors for synthesizing:

Pyridinones: By reaction with reagents that can form a ring by reacting with both the ketone and the nitrile group.

Pyrazoles and Isoxazoles: Through condensation of the ketone with hydrazine (B178648) or hydroxylamine, respectively, followed by subsequent cyclization involving the nitrile group.

Pyrimidines: By reacting with amidines, the keto-nitrile can undergo condensation to form the pyrimidine (B1678525) core. nih.gov

While specific literature detailing the synthesis of heterocycles starting directly from 4-(3-Iodophenyl)-4-oxobutyronitrile is sparse, the chemical principles are well-established with analogous keto-nitriles and related synthons like oxazolones. nih.govmdpi.compjsir.org The synthesis of various N-, O-, and S-containing heterocycles from precursors containing carbonyl groups is a common and powerful strategy in organic chemistry. nih.gov

Potential in Materials Science Research

The application of 4-(3-Iodophenyl)-4-oxobutyronitrile in materials science is not yet well-established in scientific literature. However, its molecular structure suggests potential utility as a building block for novel functional materials. This potential is based on the reactivity of its functional groups, which could be exploited to incorporate specific properties into polymers or onto the surface of nanomaterials.

Building Blocks for Functional Polymers

Functional polymers, which possess specific chemical, electronic, or optical properties, are often constructed from monomers that have tailored functional groups. The 4-(3-Iodophenyl)-4-oxobutyronitrile molecule has features that could be leveraged for polymer synthesis.

Cross-Coupling Polymerization: The carbon-iodine bond is a prime reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. In principle, this compound could be polymerized with a suitable di-boronic acid or di-stannane co-monomer to create a conjugated polymer. The properties of such a polymer would be influenced by the keto-nitrile side chains, which could affect solubility, thermal stability, and electronic characteristics.

Post-Polymerization Modification: Alternatively, a polymer could be synthesized containing this moiety, and the ketone or nitrile groups could be chemically modified after polymerization to introduce new functionalities.

While the synthesis of functional polymers from thiophene (B33073) derivatives with aldehyde groups has been demonstrated, the use of iodophenyl ketones for this purpose remains a prospective area of research. researchgate.net

Involvement in Quantum Dots and Nanomaterial Synthesis

Research into nanomaterials often involves the functionalization of a nanoparticle's surface to enhance its stability, solubility, or targeting capabilities for biomedical applications. frontiersin.orgnih.gov Quantum dots (QDs), which are semiconductor nanocrystals, are frequently coated with organic ligands. sigmaaldrich.comnih.gov

The nitrile and ketone groups of 4-(3-Iodophenyl)-4-oxobutyronitrile possess lone pairs of electrons and dipole moments that could potentially allow the molecule to act as a surface-capping ligand, coordinating to the surface of metal or semiconductor nanoparticles. This functionalization could influence the optical and electronic properties of the nanomaterials. However, there are currently no published studies demonstrating the use of 4-(3-Iodophenyl)-4-oxobutyronitrile in the synthesis or surface functionalization of quantum dots or other nanomaterials. The field typically employs molecules with specific anchoring groups like thiols or carboxylic acids for stable surface binding. nih.govsigmaaldrich.com

Future Research Trajectories

The utility of 4-(3-Iodophenyl)-4-oxobutyronitrile as a synthetic intermediate is clear, but its full potential remains to be explored. Future research efforts could be directed along several promising trajectories:

Novel Heterocycle Synthesis: A systematic investigation into the use of this compound to synthesize new families of iodinated heterocyclic compounds could yield novel scaffolds for medicinal chemistry. The resulting compounds could be screened for various biological activities, leveraging the known importance of both nitrile and heterocyclic motifs in drug design. nih.govnih.gov

Exploration in Materials Science: The most significant gap in the current knowledge base is the compound's role in materials science. Future work should focus on validating its potential as a monomer for functional polymers through cross-coupling polymerization. Characterizing the resulting polymers' electronic, optical, and physical properties would be a crucial step in determining their suitability for applications in electronics or sensors.

Nanomaterial Functionalization: Research could be undertaken to explore its capacity as a surface ligand for quantum dots and other nanoparticles. This would involve developing synthetic methods to attach the molecule to nanoparticle surfaces and evaluating how it affects their properties, such as photoluminescence and stability in biological media.

Development of Novel Catalytic Transformations: The development of new, more efficient, and sustainable catalytic methods for transforming the functional groups of 4-(3-Iodophenyl)-4-oxobutyronitrile would further enhance its value as a building block.

Development of Stereoselective Synthetic Methods

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule like 4-(3-Iodophenyl)-4-oxobutyronitrile, the prochiral ketone presents a key opportunity for introducing stereoselectivity, leading to chiral secondary alcohols that can serve as valuable building blocks. Research in this area focuses on developing highly efficient and selective catalytic methods.

A prominent strategy is the asymmetric transfer hydrogenation (ATH) of the ketone. This method has proven effective for a wide range of aromatic ketones, utilizing chiral catalysts to produce optically active alcohols with high enantiomeric excess (ee). acs.orgnih.gov For β-ketonitriles specifically, a catalytic dynamic kinetic resolution (DKR) combined with ATH represents a powerful approach. This process can simultaneously establish two adjacent stereocenters, which would be relevant if the carbon alpha to the nitrile were also substituted. organic-chemistry.orgacs.orgnih.gov In a notable study, a tethered rhodium catalyst demonstrated high yields and excellent stereoselectivities (up to >99% ee and >99:1 diastereomeric ratio) for the reduction of α-substituted-β-keto carbonitriles. organic-chemistry.orgacs.orgnih.gov While 4-(3-Iodophenyl)-4-oxobutyronitrile is unsubstituted at the α-position, this research highlights the potential for creating chiral β-hydroxy nitriles from similar scaffolds.

| Catalyst Type | Substrate Type | Key Features | Relevant Findings | Citations |

| Chiral Ru(II) and Rh(I) Complexes | Aromatic Ketones | Excellent precursors for ATH. | Yields optically active alcohols in up to 97% ee. | acs.orgnih.gov |

| Tethered Rhodium Catalysts | α-Substituted-β-Keto Carbonitriles | Enables Dynamic Kinetic Resolution (DKR) with ATH. | Simultaneous creation of two stereocenters; up to >99% ee. | organic-chemistry.orgacs.orgnih.gov |

| Recombinant Carbonyl Reductase | Aromatic β-Ketonitriles | Biocatalytic approach; avoids competing side reactions seen in whole-cell systems. | Produces (R)-β-hydroxy nitriles with excellent optical purity. | acs.orgnih.gov |

| Oxazaborolidine Catalysts | Prochiral Ketones | Can be generated in situ; effective for borane (B79455) reductions. | High enantioselectivities for a variety of aromatic ketones. |

Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Recombinant carbonyl reductases have been successfully employed for the asymmetric reduction of aromatic β-ketonitriles, yielding (R)-β-hydroxy nitriles with excellent optical purity. acs.orgnih.gov A key advantage of using isolated enzymes over whole-cell systems is the elimination of competing side reactions, such as α-ethylation, which can occur when using yeast or other fungal biocatalysts. acs.orgnih.gov

Exploration of New Catalytic Systems for Transformations

The trifunctional nature of 4-(3-Iodophenyl)-4-oxobutyronitrile—comprising an aryl iodide, a ketone, and a nitrile—makes it a versatile substrate for a wide array of catalytic transformations. Advanced research is focused on developing novel catalytic systems that can selectively act on each of these functional groups to generate diverse molecular architectures.

Transformations at the Aryl Iodide Moiety:

The carbon-iodine bond is a prime site for cross-coupling reactions, enabling the introduction of various substituents onto the phenyl ring.

Sonogashira Coupling: Palladium-catalyzed coupling of the aryl iodide with terminal alkynes is a well-established method for forming C(sp²)-C(sp) bonds. wikipedia.org This reaction can be performed under mild, copper-free conditions, even in aqueous solvents, to produce aryl alkynyl ketones. nih.govorganic-chemistry.orgacs.org

Heck Reaction: The palladium-catalyzed reaction with alkenes offers a direct route to substituted alkenes, further functionalizing the aromatic core. wikipedia.orgorganic-chemistry.org The development of highly active, phosphine-free palladium catalysts has expanded the scope and practicality of this transformation. organic-chemistry.org

Cyanation: The aryl iodide can be converted to a nitrile group through palladium- or copper-catalyzed cyanation, offering a pathway to dinitrile compounds. rsc.orgacs.orgorganic-chemistry.org Modern methods utilize safer cyanide sources and can be performed in aqueous media. acs.org

Transformations Involving the Ketone and Nitrile Groups:

The β-ketonitrile unit is reactive and can participate in unique catalytic transformations.

Rhodium-Catalyzed C-C Bond Activation: Rhodium(I) complexes have been shown to catalyze the enantioselective activation of C-C bonds in strained systems like cyclobutanes. nih.govnih.gov More relevantly, rhodium(III) catalysts can mediate the annulation of β-ketonitriles with other reactants, involving the cleavage of C-H and C-C bonds to build complex heterocyclic structures. rsc.org

Ruthenium-Catalyzed Tandem Reactions: A single ruthenium(II) complex has been used to promote a one-pot tandem reaction involving the hydration of the nitrile to an amide, followed by the transfer hydrogenation of the ketone. This efficiently converts β-ketonitriles into valuable β-hydroxyamides in water.

Metal-Ligand Cooperation: Pincer complexes, particularly of rhenium, can activate nitriles through reversible acs.orgrsc.org-addition. acs.org This mode of activation lowers the energy barrier for subsequent reactions, such as Michael additions, by altering the electronic properties of the nitrile group. acs.orgnih.gov

| Reaction Type | Functional Group Targeted | Catalyst System (Example) | Potential Product from 4-(3-Iodophenyl)-4-oxobutyronitrile | Citations |

| Sonogashira Coupling | Aryl Iodide | Pd-catalyst, often with Cu co-catalyst | 4-(3-(Alkynyl)phenyl)-4-oxobutyronitrile | wikipedia.orgnih.govorganic-chemistry.orgacs.org |

| Heck Reaction | Aryl Iodide | Pd-catalyst and base | 4-(3-(Alkenyl)phenyl)-4-oxobutyronitrile | wikipedia.orgorganic-chemistry.org |

| Tandem Hydration/Reduction | Ketone and Nitrile | RuCl₂(η⁶-p-cymene) complex | 4-(3-Iodophenyl)-3-hydroxybutanamide | |

| C-C Bond Activation/Annulation | β-Ketonitrile | Rh(III) catalyst | Complex polycyclic derivatives | nih.govrsc.org |

Integration with Flow Chemistry and Automation Technologies

The synthesis and derivatization of active pharmaceutical ingredients (APIs) and complex organic molecules are increasingly benefiting from the integration of continuous flow chemistry and automation. acs.orgrsc.orgrsc.orgnih.govflinders.edu.au These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and simplified scalability. nih.govnih.gov For a molecule like 4-(3-Iodophenyl)-4-oxobutyronitrile, these advanced manufacturing techniques hold considerable promise.

Flow Chemistry for Synthesis and Transformation:

Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This is especially beneficial for highly exothermic reactions or when using hazardous reagents. acs.org

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, significantly reducing risks associated with explosive intermediates or toxic reagents, such as azides or cyanides. acs.orgsynthesiswithcatalysts.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, enabling precise temperature control and the use of superheated conditions to accelerate reaction rates safely. flinders.edu.au This leads to shorter reaction times and higher throughput. For instance, a cyanide-free synthesis of nitriles from ketones using TosMIC has been demonstrated in a flow process with a residence time of just 1.5 minutes. synthesiswithcatalysts.com

Multi-step Synthesis: Flow chemistry is exceptionally well-suited for telescoping multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. rsc.orgrsc.orgflinders.edu.au This streamlines the synthesis of complex molecules, reduces waste, and lowers manufacturing costs. nih.gov The synthesis of various APIs, such as Rolipram and Rufinamide, has been successfully demonstrated in multi-step flow systems. acs.org

Automation and High-Throughput Experimentation:

Automated reaction stations and software-controlled flow systems enable rapid optimization and screening of reaction conditions.

Reaction Optimization: Automated platforms, like the Mya 4 reaction station, allow for parallel experimentation where parameters such as temperature, catalyst loading, and reagent stoichiometry can be varied simultaneously across multiple reactors. youtube.com This facilitates Design of Experiment (DoE) approaches, accelerating the identification of optimal reaction conditions.

Library Synthesis: By integrating automated liquid handlers and purification modules, flow systems can be used to generate libraries of derivative compounds for screening purposes. flinders.edu.au For 4-(3-Iodophenyl)-4-oxobutyronitrile, this could involve coupling a variety of alkynes or alkenes via Sonogashira or Heck reactions in an automated fashion to quickly produce a diverse set of analogues.

The convergence of flow chemistry and automation provides a powerful platform for the efficient, safe, and scalable production and derivatization of complex molecules like 4-(3-Iodophenyl)-4-oxobutyronitrile, paving the way for its application in advanced materials and pharmaceutical development. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Iodophenyl)-4-oxobutyronitrile?

- Methodology : The compound is synthesized via condensation reactions. For example, reacting isatin derivatives with substituted thiosemicarbazides in ethanol under reflux conditions yields structurally related nitriles. Ethanol acts as both solvent and proton donor, with heating (reflux for 2–4 hours) facilitating nucleophilic substitution at the ketone group . Purification involves crystallization from ethanol-acetone mixtures, achieving ~84% purity .

Q. How is the molecular structure of 4-(3-Iodophenyl)-4-oxobutyronitrile validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For derivatives like 4-(3-Iodophenyl)-1-(2-oxoindolin-3-yl-thiosemicarbazide), SC-XRD confirms planar geometries (r.m.s. deviations <0.05 Å) and hydrogen-bonded dimerization (N–H⋯O interactions) . NMR spectroscopy (¹H/¹³C) and mass spectrometry further validate molecular connectivity, with characteristic nitrile (C≡N) stretching at ~2200 cm⁻¹ in IR spectra .

Advanced Research Questions

Q. How does oxidative cyclization of 4-(3-Iodophenyl)-4-oxobutyronitrile derivatives enable access to indole-based scaffolds?

- Methodology : Under basic conditions (e.g., KOH/DMSO), 4-(2-aminophenyl)-4-oxobutyronitrile undergoes intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This reaction leverages the electron-withdrawing nitrile group to stabilize intermediates, with yields up to 62% . The iodine substituent enhances regioselectivity by directing electrophilic aromatic substitution .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies byproducts such as unreacted isatin or thiosemicarbazide precursors. Residual solvent peaks (e.g., ethanol) are minimized via vacuum drying. Differential scanning calorimetry (DSC) confirms thermal stability (melting point: ~503 K) and detects polymorphic forms .

Q. How do reaction conditions influence contradictory reports on synthesis yields?

- Analysis : Discrepancies in yields (e.g., 62% vs. 84%) stem from variables like reaction time, solvent polarity, and base strength. For instance, prolonged reflux in ethanol increases byproduct formation via hydrolysis, while DMSO/KOH at room temperature favors cyclization efficiency . Kinetic studies (e.g., in situ FTIR monitoring) are recommended to optimize conditions .

Q. What role does the iodine substituent play in directing reactivity for cross-coupling reactions?

- Mechanistic Insight : The iodine atom at the 3-position of the phenyl ring facilitates Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. This is critical for synthesizing biaryl nitriles used in drug discovery. The bulky iodine also sterically hinders undesired para-substitution .

Key Research Gaps

- Stereoelectronic Effects : The impact of iodine’s polarizability on nitrile reactivity in photochemical reactions remains underexplored.

- Biological Activity : While nitriles are pharmacologically relevant, no studies explicitly link 4-(3-Iodophenyl)-4-oxobutyronitrile to enzyme inhibition or cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.